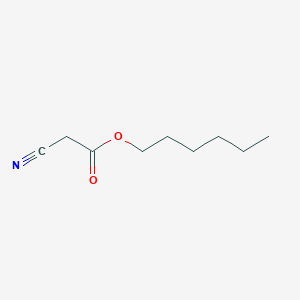

Hexyl cyanoacetate

Description

Properties

IUPAC Name |

hexyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKKBTPSCGLYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158200 | |

| Record name | Acetic acid, cyano-, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-53-0 | |

| Record name | Acetic acid, 2-cyano-, hexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, cyano-, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HEXYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD7W48M8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Esterification of Cyanoacetic Acid and Hexanol

The most straightforward method involves esterifying cyanoacetic acid with hexanol in the presence of carbodiimide-based coupling agents. Dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) are widely used to activate the carboxylic acid group, facilitating nucleophilic attack by hexanol. The reaction typically proceeds under mild conditions (20–25°C) with anhydrous solvents like dichloromethane or tetrahydrofuran.

Reaction Conditions and Yield Optimization

-

Molar Ratio : A 1:1.2 ratio of cyanoacetic acid to hexanol minimizes unreacted starting material.

-

Catalyst Loading : DMAP at 5–10 mol% accelerates the reaction, achieving >85% conversion within 6–8 hours.

-

Workup : Post-reaction, dicyclohexylurea (DCU), a by-product, is removed via filtration, and the crude product is purified by vacuum distillation (b.p. 120–125°C at 1 mmHg).

Limitations

-

DCU removal complicates scalability.

-

Moisture-sensitive reagents necessitate strict anhydrous conditions.

Asparagine-Based Precursor Route

Two-Step Synthesis via Cyanoacetamide

A patent by WO2020212584A1 outlines a novel method using asparagine as a precursor. The process involves:

Advantages Over Direct Esterification

-

Avoids carbodiimide reagents, simplifying purification.

-

Achieves 78–82% yield with fewer by-products.

Critical Parameters

-

Halogenating Agent : N-Chlorosuccinimide (NCS) outperforms bromine derivatives in selectivity.

-

Temperature : Alcoholysis requires reflux conditions (100–110°C) for 12–16 hours.

Solvent-Assisted Esterification with Biphasic Systems

Dual-Solvent Strategy for Enhanced Efficiency

WO2012128265A1 introduces a biphasic solvent system to improve reaction kinetics. The protocol combines:

Performance Metrics

| Parameter | Value |

|---|---|

| Cyanoacetic Acid | 1.0 mol |

| Hexanol | 1.5 mol |

| Solvent Ratio (DMF:Toluene) | 1:3 (v/v) |

| Yield | 91% |

| Reaction Time | 4 hours |

This method suppresses malonic ester by-products to <2%, a significant improvement over single-solvent systems.

Aspartic Acid Derivative Pathway

Beta-Ester Intermediate Synthesis

GB2583146A describes a route starting with aspartic acid , which is converted to a β-ester using acetyl chloride and hexanol. Subsequent halogenation with tribromoisocyanuric acid (TBCA) cleaves the amino group, yielding this compound.

Reaction Sequence

-

Beta-Ester Formation :

-

Halogenation/Cyclization :

Key Observations

-

Temperature Sensitivity : Halogenation requires precise control at 60–70°C to prevent decomposition.

-

By-Product Management : Ammonia and CO₂ are vented, simplifying purification.

Industrial-Scale Azeotropic Distillation

Chemical Reactions Analysis

Hexyl cyanoacetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form hexyl cyanoacetamide using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amides.

Scientific Research Applications

Organic Synthesis

Hexyl cyanoacetate serves as a critical building block in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals. Its ability to react with various nucleophiles allows for the formation of diverse derivatives, making it invaluable in synthetic pathways.

Case Study : A study demonstrated that this compound could be utilized in the synthesis of complex heterocycles, which are essential in drug development. The reactions involved demonstrated high yields and selectivity, showcasing its effectiveness as a synthetic intermediate .

Material Science

This compound is employed in the development of liquid crystal materials due to its unique mesomorphic properties. The compound's structural characteristics allow for tailored liquid crystal phases that are essential for electronic applications.

Data Table: Comparison of Cyanoacetates in Material Science

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | Suitable for liquid crystal synthesis | |

| Ethyl cyanoacetate | Commonly used in drug synthesis | |

| Methyl cyanoacetate | Intermediate for various organic reactions | |

| Butyl cyanoacetate | Used in pharmaceutical applications |

Biological Applications

This compound has also been studied for its potential biological applications, particularly in the field of drug delivery systems. Its ester functionality allows it to be incorporated into polymeric matrices for controlled release formulations.

Case Study : Research indicated that this compound-based polymers exhibited enhanced biocompatibility and mechanical properties when used as drug carriers, improving the release profiles of therapeutic agents .

Mechanism of Action

Hexyl cyanoacetate exerts its effects through several mechanisms:

Antifungal Activity: The compound inhibits fungal growth by absorbing ultraviolet radiation and preventing the formation of reactive oxygen species.

Inhibition of Ethylene Synthesis: This compound interferes with the biosynthesis of ethylene in plants, which affects plant growth and development.

Inhibition of Fatty Acid Biosynthesis: The compound inhibits enzymes involved in fatty acid biosynthesis, leading to reduced fatty acid production in plants.

Comparison with Similar Compounds

Key Findings :

- Bond Strength : Methyl derivatives exhibit the highest bond strength due to rapid polymerization but generate excessive heat, causing tissue damage in medical applications. Hexyl derivatives balance bond strength and biocompatibility .

- Cytotoxicity : Longer alkyl chains (e.g., decyl) reduce cytotoxicity, making them safer for prolonged tissue contact .

Comparison with Ethyl Cyanoacetate

Ethyl cyanoacetate (C₅H₇NO₂) shares a similar cyanoacetate backbone but differs in alkyl chain length and applications:

Table 2: this compound vs. Ethyl Cyanoacetate

| Property | This compound | Ethyl Cyanoacetate |

|---|---|---|

| Molecular Weight | 171.20 g/mol | 113.11 g/mol |

| Boiling Point | ~250°C (estimated) | 208–210°C |

| Primary Use | Polymer precursor | Pharmaceutical intermediate |

| Handling Requirements | Moderate ventilation | Strict PPE required |

Key Findings :

- Ethyl cyanoacetate is more volatile and requires stringent protective measures (e.g., gloves, ventilation) due to higher skin and respiratory toxicity .

- Hexyl derivatives are less volatile, reducing inhalation risks but requiring careful handling during polymerization .

Comparison with Hexyl Esters

This compound is structurally analogous to other hexyl esters but differs in functional groups and applications (Table 3).

Table 3: this compound vs. Common Hexyl Esters

Key Findings :

- Volatility: Hexyl acetate is highly volatile, making it ideal for food flavorings, whereas this compound’s low volatility suits non-evaporative applications like adhesives .

- Toxicity: Hexyl acetate requires minimal safety protocols compared to cyanoacetates, which necessitate specialized handling due to cyano group reactivity .

Biological Activity

Hexyl cyanoacetate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

This compound, with the molecular formula CHNO, is an ester of cyanoacetic acid and hexanol. Its structure features a cyano group (-C≡N) which is known to influence its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Some studies have indicated that compounds with cyanoacetate moieties exhibit antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

- Cytotoxicity : Research has shown that this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, it has been tested against human tumor cell lines such as HePG-2 (liver), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cells.

Antimicrobial Activity

A recent study explored the antimicrobial properties of various cyanoacetic derivatives, including this compound. The results indicated that these compounds could inhibit the growth of several bacterial strains, suggesting potential applications in developing new antibiotics .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC (μg/mL) | Activity Level |

|---|---|---|

| HePG-2 | 10.3 ± 0.81 | Very Strong |

| HCT-116 | 10.5 ± 0.89 | Very Strong |

| PC-3 | 8.9 ± 0.45 | Very Strong |

| MCF-7 | 9.1 ± 1.04 | Very Strong |

The IC values indicate that this compound exhibits very strong cytotoxicity against these cancer cell lines, comparable to established chemotherapeutic agents like 5-fluorouracil .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Cell Membrane Disruption : The lipophilic nature of this compound may allow it to integrate into cellular membranes, disrupting their integrity and leading to cell death.

- Interference with Metabolic Pathways : Cyano groups are known to participate in various biochemical reactions, potentially interfering with metabolic pathways critical for cancer cell survival.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for producing hexyl cyanoacetate?

this compound can be synthesized via Knoevenagel condensation, leveraging catalysts like calcite or fluorite under solvent-free conditions, as demonstrated for methyl cyanoacetate derivatives . Reaction parameters such as temperature (typically 80–100°C), molar ratios (1:1.2 of cyanoacetic acid to hexanol), and acid catalysts (e.g., sulfuric acid) should be optimized. Post-synthesis purification via fractional distillation or column chromatography is recommended to achieve >95% purity. Gas chromatography (GC) with internal standards (e.g., benzene) can quantify yields, using retention times (~0.8 min for cyanoacetates) and correction factors for accuracy .

Q. How can gas chromatography (GC) be employed to analyze this compound purity and reaction efficiency?

GC analysis requires a non-polar column (e.g., DB-5) and flame ionization detector. This compound typically elutes at ~0.8 min under isothermal conditions (150°C). Internal standardization with benzene (retention time ~0.57 min) enables quantification via the formula:

where is the correction factor (determined experimentally using known standards). Triplicate runs ensure precision, with deviations <2% considered acceptable .

Q. What safety protocols are critical for handling this compound in laboratory settings?

this compound requires ventilation (e.g., fume hoods), nitrile gloves, and lab coats to prevent skin/eye contact (classified as Eye Irrit. 2; H319) . Spills should be absorbed with dry sand or vermiculite, and contaminated surfaces cleaned with ethanol. Waste must be neutralized before disposal to avoid environmental release .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and thermodynamic properties of this compound?

DFT studies at the B3LYP/6-311+G(d) level can predict molecular orbitals, electrostatic potentials, and nonlinear optical properties. Multiwfn software analyzes wavefunction files (e.g., .fchk) to map electron density distributions. Thermodynamic parameters (heat capacity, entropy) derived from calorimetric data (e.g., = 47.73 J/mol·K for ethyl cyanoacetate ) can validate computational models, with deviations >5% prompting re-evaluation of basis sets or solvation effects.

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

Discrepancies in reaction pathways (e.g., cyclization vs. esterification) require mechanistic validation via in situ spectroscopy (FTIR, NMR) and kinetic studies. For example, IR absorption bands (e.g., 1742 cm⁻¹ for carbonyl groups) confirm intermediate formation . Coupled-cluster (CCSD(T)) calculations may refine activation energy estimates, while solvent effects (PCM models) improve agreement with experimental yields .

Q. How do noncovalent interactions influence the crystallographic and spectroscopic behavior of this compound derivatives?

X-ray diffraction and Hirshfeld surface analysis reveal hydrogen bonding (N–H⋯O) and π-π stacking in single crystals. Spectroscopic techniques (e.g., solvatochromic shifts in UV-Vis) quantify acceptor-donor interactions, with cyanoacetates showing stronger acceptor properties than ketones . Temperature-dependent NMR (VT-NMR) tracks conformational changes, while emission spectroscopy probes aggregation-induced effects.

Q. What methodologies optimize this compound’s role in synthesizing bioactive heterocycles?

Cyclocondensation with hydrazines or enamines under microwave irradiation (100°C, 30 min) yields pyridone or thiazole derivatives. Anticancer activity screening (e.g., MTT assays) follows structural confirmation via -NMR (δ 6.8–7.2 ppm for aromatic protons) and LC-MS. QSAR models link electronic descriptors (HOMO-LUMO gaps) to bioactivity, guiding substituent selection .

Methodological Guidelines

- Experimental Design : Prioritize reproducibility by documenting catalyst loading, solvent purity, and reaction times. Use control experiments (e.g., catalyst-free conditions) to isolate mechanistic pathways .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance in yield variations. Report uncertainties in thermodynamic measurements (e.g., ±0.5°C for melting points) .

- Computational Validation : Cross-validate DFT results with experimental spectroscopic data (e.g., IR vibrational modes) to ensure model reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.